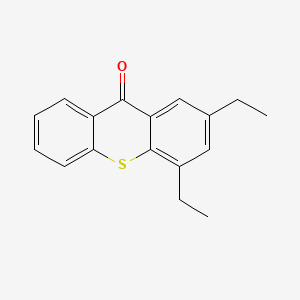

2,4-Diethyl-9H-thioxanthen-9-one

Description

BenchChem offers high-quality 2,4-Diethyl-9H-thioxanthen-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethyl-9H-thioxanthen-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16OS/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJPUDCSZVCXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072883 | |

| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; NKRA; Pellets or Large Crystals | |

| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

82799-44-8 | |

| Record name | 2,4-Diethylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82799-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethylthioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082799448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIETHYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5V0PD7FHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Diethyl-9H-thioxanthen-9-one basic properties

Technical Whitepaper: 2,4-Diethyl-9H-thioxanthen-9-one (DETX) Advanced Characterization, Photochemical Mechanisms, and Application Protocols

Executive Summary

2,4-Diethyl-9H-thioxanthen-9-one (DETX) is a prominent Type II photoinitiator belonging to the thioxanthone family. While historically dominant in industrial UV-curing (inks, coatings), its utility has expanded into high-precision biomedical applications, specifically in the stereolithography (SLA) of medical devices and the synthesis of hydrophobic drug delivery matrices .

This technical guide moves beyond basic datasheets to analyze the causality of DETX’s photochemical behavior. We address the critical challenges of solubility and radical generation efficiency, providing validated protocols for researchers integrating DETX into photopolymerizable systems.

Physicochemical Characterization

DETX functions primarily through hydrogen abstraction. Its efficiency is dictated by its absorption cross-section and its ability to access the triplet state.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Technical Implication |

| CAS Number | 82799-44-8 | Registry identification. |

| Molecular Formula | C₁₇H₁₆OS | Thioxanthone core provides high UV absorption. |

| Molecular Weight | 268.37 g/mol | Low MW facilitates migration (safety concern in biomaterials). |

| Appearance | Yellow Crystalline Powder | Indicates absorption in the blue/near-UV region (380–420 nm). |

| Melting Point | 71°C – 76°C | Low MP requires careful temperature control during storage to prevent caking. |

| Absorption Maxima | ~260 nm, ~385 nm | Dual-peak absorption allows curing with standard Hg lamps and UV-LEDs. |

| Solubility | Soluble: Toluene, Acetone, MEKInsoluble: Water | Requires co-solvents or emulsification for aqueous hydrogel applications. |

Photochemical Mechanism: The Type II Pathway

Unlike Type I photoinitiators (which cleave homolytically), DETX requires a hydrogen donor (co-initiator) to generate radicals. This mechanism is critical for researchers to understand because DETX alone will not initiate polymerization.

Mechanistic Workflow

-

Excitation: DETX absorbs a photon, moving from ground state (

) to excited singlet state ( -

Intersystem Crossing (ISC): Rapid transition to the triplet state (

). Thioxanthones have high ISC efficiency ( -

Interaction: The triplet DETX forms an exciplex with a tertiary amine (H-donor).

-

Abstraction: DETX abstracts a hydrogen from the amine alkyl group.

-

Radical Generation:

-

Ketyl Radical: Formed on the DETX (generally inactive for initiation due to steric hindrance and delocalization).

-

Aminoalkyl Radical: The active species that initiates polymerization.

-

Figure 1: Type II Photoinitiation Pathway

Caption: The Type II mechanism relies on Hydrogen Abstraction. Note that the Amine is the actual initiator of the polymer chain.

Synthesis and Purification for Research Grades

For drug development applications, industrial-grade DETX (often containing isomeric impurities like 2-ethyl-thioxanthone) is insufficient. High-purity synthesis is required to minimize cytotoxicity.

Synthesis Logic

The standard route utilizes a Friedel-Crafts acylation followed by cyclization. The use of sulfuric acid acts as both solvent and catalyst.

Figure 2: Synthesis & Purification Workflow

Caption: Synthesis pathway for DETX. Recrystallization is the critical step for removing isomeric byproducts.

Experimental Protocols

Protocol A: Determination of Photopolymerization Efficiency (Real-Time FTIR)

Purpose: To quantify the conversion rate of double bonds under UV exposure using DETX.

Materials:

-

Monomer: PEGDA (Polyethylene glycol diacrylate).

-

Photoinitiator: DETX (0.5% w/w).

-

Co-initiator: MDEA (N-methyldiethanolamine, 1.0% w/w).

-

Equipment: FTIR Spectrometer with UV accessory.

Step-by-Step Methodology:

-

Resin Preparation: Dissolve DETX in a small volume of acetone (if necessary) and mix into PEGDA. Add MDEA. Critical: Perform in amber vials to prevent premature curing.

-

Baseline Scan: Apply a 20-micron film of the resin onto a KBr pellet or diamond ATR crystal. Record the IR spectrum (focus on the C=C acrylate peak at 1636 cm⁻¹).

-

Irradiation: Expose the sample to UV light (e.g., 365nm LED, 50 mW/cm²) in situ.

-

Data Acquisition: Continuously record spectra every 2 seconds for 60 seconds.

-

Calculation: Calculate conversion (

) using the standard formula:

Protocol B: Solubility Screening for Hydrogel Formulation

Purpose: DETX is water-insoluble. This protocol validates its incorporation into aqueous systems via surfactant mediation.

-

Preparation: Weigh 10 mg of DETX.

-

Solvent Phase: Dissolve DETX in 500 µL of biocompatible solvent (e.g., DMSO or Ethanol).

-

Surfactant Integration: Add the organic phase dropwise to 10 mL of 1% Tween-80 aqueous solution under high-shear stirring (1000 RPM).

-

Validation: Centrifuge at 3000 RPM for 10 minutes. If a pellet forms, encapsulation failed. If the supernatant remains clear yellow, DETX is successfully micellized.

Safety & Biomedical Considerations

For drug development professionals, migration is the primary concern.

-

Cytotoxicity: DETX exhibits low acute toxicity but can be cytotoxic in high concentrations due to reactive oxygen species (ROS) generation during photolysis.

-

Migration: Due to its low molecular weight, DETX can migrate out of cured matrices.

-

Mitigation: Use Polymeric Thioxanthones (where DETX is tethered to a polymer backbone) for implantable devices to prevent leaching.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70966, 2,4-Diethyl-9H-thioxanthen-9-one. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2,4-diethyl-9H-thioxanthen-9-one. Retrieved from [Link]

- Fouassier, J. P., & Lalevée, J. (2012).Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Standard Reference Text).

2,4-Diethyl-9H-thioxanthen-9-one (DETX): Technical Guide for Biomedical Polymer Fabrication

CAS Number: 82799-44-8 Synonyms: 2,4-Diethylthioxanthone, DETX Molecular Formula: C₁₇H₁₆OS Molecular Weight: 268.37 g/mol

Executive Summary

2,4-Diethyl-9H-thioxanthen-9-one (DETX) is a high-efficiency Norrish Type II photoinitiator widely utilized in the ultraviolet (UV) curing of unsaturated polymers. While historically dominant in industrial coatings and inks, DETX has emerged as a critical reagent in biomedical engineering , specifically for the fabrication of 3D-printed tissue scaffolds and hydrogels.

Its utility in drug development and tissue engineering stems from its long-wavelength absorption (λmax ~385 nm) , which allows for activation using standard UV-LED sources (365–405 nm) that are less damaging to biological materials than deep UV. However, as a small molecule with high migration potential, its use requires rigorous purification protocols to ensure cytocompatibility.

This guide details the mechanistic principles, biomedical applications, and safety protocols for using DETX in the development of photocrosslinkable biomaterials.

Mechanistic Principles: Type II Photoinitiation[1][2]

Unlike Type I photoinitiators (e.g., Irgacure 2959) which cleave unimolecularly upon irradiation, DETX functions via a bimolecular hydrogen abstraction mechanism . It does not generate radicals efficiently on its own; it requires a co-initiator, typically a tertiary amine.[1]

The Photochemical Pathway

-

Excitation: Upon absorbing UV light (385 nm), DETX transitions from the ground state (S₀) to an excited singlet state (S₁), and rapidly undergoes Intersystem Crossing (ISC) to a long-lived triplet state (T₁).

-

Interaction: The triplet DETX interacts with a hydrogen donor (amine synergist) to form an exciplex.

-

H-Abstraction: DETX abstracts a hydrogen atom from the carbon alpha to the nitrogen of the amine.

-

Radical Generation: This produces two radicals:

-

Ketyl Radical (DETX-H•): Generally unreactive towards initiation (often terminates chains).

-

Aminoalkyl Radical (R₂N-ĊH-R'): The active species that initiates the polymerization of acrylates or methacrylates.

-

Visualization of Mechanism

The following diagram illustrates the energy transfer and radical generation process.

Figure 1: Jablonski-style diagram showing the Type II photoinitiation pathway of DETX.

Biomedical Applications & Formulation Strategy

Why DETX for Biomaterials?

-

Depth of Cure: DETX's high extinction coefficient in the near-UV/visible region allows light to penetrate deeper into pigmented or filled resins (e.g., ceramic-loaded scaffolds for bone repair) compared to short-wave initiators.

-

LED Compatibility: It is highly responsive to 385 nm and 405 nm LEDs used in commercial bioprinters (DLP/SLA).

-

Oxygen Inhibition Resistance: When combined with specific amines, the consumption of oxygen during the oxidation of the amine radical helps mitigate oxygen inhibition, a common failure mode in thin hydrogel films.

Key Applications

| Application Domain | Matrix Material | Function of DETX |

| 3D Printed Bone Scaffolds | Polycaprolactone (PCL) / Hydroxyapatite | Crosslinking of methacrylated PCL (PCL-DMA) to fix scaffold geometry. |

| Bio-Adhesives | PEG-Diacrylate (PEGDA) | Rapid curing of surgical sealants under visible light. |

| Drug Delivery Hydrogels | Gelatin Methacryloyl (GelMA) | Formation of crosslinked networks to entrap therapeutic agents. |

Experimental Protocol: Fabrication of PCL-Based Scaffolds

This protocol describes the preparation of a UV-crosslinkable ink for 3D inkjet printing, based on methodologies validated in Journal of Biomedical Materials Research (He et al., 2016).

Materials Required[3][4]

-

Monomer: Polycaprolactone dimethylacrylate (PCLDMA) (Mn ~2000).

-

Reactive Diluent: Poly(ethylene glycol) diacrylate (PEGDA) (Mn ~250–700).

-

Photoinitiator: DETX (98% purity).

-

Co-Initiator: Ethyl 4-(dimethylamino)benzoate (EDB) or similar tertiary amine.

-

Solvent: 1,4-Dioxane (if solution printing) or melt processing (if solvent-free).

Workflow Diagram

Figure 2: Step-by-step workflow for formulating and printing DETX-initiated biomaterials.

Step-by-Step Procedure

-

Ink Preparation:

-

Dissolve PCLDMA and PEGDA in the chosen solvent (or melt at 50°C).

-

Add DETX (0.5% – 2.0% w/w) . Note: Concentrations >0.02% can be cytotoxic if not washed out; for structural scaffolds, 2% is acceptable only if rigorous post-print washing is performed.

-

Add amine synergist (1:1 molar ratio to DETX).

-

Stir at 40°C in the dark for 1 hour.

-

-

Filtration: Filter through a 0.45 µm PTFE filter to prevent nozzle clogging.

-

Printing: Load into the printer cartridge. Maintain cartridge temperature (e.g., 30–50°C) to control viscosity (target 10–12 cP for inkjet).

-

Curing: Expose each layer to UV-LED (385 nm) for 1–5 seconds.

-

Post-Processing (Safety Step):

-

Immerse the printed scaffold in Ethanol (70%) or Acetone for 24 hours to extract unreacted monomer and residual DETX.

-

Validation: Verify removal of DETX by analyzing the wash solvent via UV-Vis spectroscopy (check for absence of peaks at 261/385 nm).

-

Toxicology & Safety Considerations (E-E-A-T)

Cytotoxicity

DETX is not inherently biocompatible in its free form.

-

Mechanism of Toxicity: Free radicals generated during curing and residual unreacted DETX molecules can induce oxidative stress in cells.

-

Thresholds: Studies indicate cytocompatibility is maintained only when leachable DETX is < 0.015% w/v .

-

Mitigation: For cell-laden hydrogels (bioprinting), DETX is generally not recommended unless used at extremely low concentrations with high-efficiency washing. It is best suited for acellular scaffolds (e.g., bone replacements) that are washed thoroughly before implantation.

Migration & Regulatory Status

-

Migration: DETX is a low molecular weight molecule prone to migration.

-

Food Contact: Specific Migration Limits (SML) exist in EU regulations (similar to ITX).[2]

-

Medical Devices: Under ISO 10993-17 (Leachables), the total daily intake (TDI) must be calculated. Scaffolds must be subjected to extraction studies to prove that DETX migration is below toxicological concern thresholds (TTC).

References

-

He, Y., et al. (2016). A new photocrosslinkable polycaprolactone-based ink for three-dimensional inkjet printing.[3] Journal of Biomedical Materials Research Part B: Applied Biomaterials.

-

Sigma-Aldrich. (n.d.).[3] 2,4-Diethyl-9H-thioxanthen-9-one Product Specification & Safety Data Sheet.

-

National Institutes of Health (NIH). (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers. PubMed.[4][5][6]

-

European Food Safety Authority (EFSA). (2005). Opinion on the presence of ITX in food (Analogous migration data).

-

PubChem. (2024). Compound Summary: 2,4-Diethylthioxanthone.[7][8][3]

Sources

- 1. longchangchemical.com [longchangchemical.com]

- 2. A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Process Development for Fabricating 3D-Printed Polycaprolactone-Infiltrated Hydroxyapatite Bone Graft Granules: Effects of Infiltrated Solution Concentration and Agitating Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

Advanced Mechanistic Guide: 2,4-Diethyl-9H-thioxanthen-9-one (DETX) in Photopolymerization

[1]

Executive Summary

2,4-Diethyl-9H-thioxanthen-9-one (DETX) represents a cornerstone in Type II photoinitiation systems, distinguished by its high molar extinction coefficient in the near-UV/visible region (

This guide dissects the photophysical pathways of DETX, establishing a causal link between its electronic excited states and polymerization efficiency.

Chemical Identity & Photophysical Properties[1][2][3][4]

DETX is a thioxanthone derivative designed to improve solubility in organic monomers compared to the parent thioxanthone.

Table 1: Physicochemical Profile

| Property | Specification | Functional Implication |

| CAS Number | 82799-44-8 | Unique identifier for regulatory filing.[1][2][3] |

| Molecular Weight | 268.37 g/mol | Facilitates diffusion in viscous oligomer matrices.[1] |

| Absorption Maxima | The 386 nm peak allows activation by UV-LEDs (385/395 nm) and curing of pigmented systems. | |

| Triplet Energy ( | Sufficient to sensitize iodonium salts but prevents quenching by oxygen to some degree compared to lower energy states.[1] | |

| Solubility | High in acrylates/organics | Ensures homogeneous distribution, preventing "hot spots" or crystallization in cured films.[1] |

Mechanism of Action: The Norrish Type II Pathway

The core mechanism of DETX is bimolecular electron/proton transfer . It does not fragment upon irradiation.[1] Instead, it enters an excited triplet state that extracts a hydrogen atom from a donor molecule (synergist).

The Photochemical Cascade

-

Excitation: Absorption of a photon promotes DETX from the ground singlet state (

) to an excited singlet state ( -

Intersystem Crossing (ISC): Rapid ISC (

) converts -

Exciplex Formation: The electron-deficient oxygen of the triplet carbonyl interacts with the lone pair of a nitrogen atom on the amine synergist (e.g., EDB, MDEA), forming an excited-state complex (exciplex).

-

Electron/Proton Transfer: An electron is transferred from the amine to the DETX, followed rapidly by proton transfer.

-

Radical Generation: This produces two radicals:

Visualization of Signaling Pathway

The following diagram illustrates the energy transfer and radical generation logic.

Caption: Figure 1.[1] The Norrish Type II photoinitiation pathway of DETX showing the critical role of the amine synergist in generating the active aminoalkyl radical.

Dual Functionality: Sensitization of Cationic Systems

For researchers in drug delivery (e.g., hydrogels) or advanced composites , DETX is valuable as a photosensitizer for iodonium salts (e.g., diphenyliodonium hexafluorophosphate). Iodonium salts typically absorb in the deep UV (<300 nm). DETX absorbs longer wavelengths (>380 nm) and transfers energy/electrons to the salt.

Mechanism:

-

Excitation: DETX

DETX* ( -

Electron Transfer: DETX* donates an electron to the Iodonium salt (

).[1] -

Fragmentation: The unstable iodonium radical decomposes into Iodobenzene (

) and a Phenyl radical ( -

Acid Generation: The interaction yields a superacid (Bronsted acid) which initiates the cationic polymerization of epoxides or vinyl ethers.

Caption: Figure 2. Sensitization mechanism where DETX extends the spectral sensitivity of iodonium salts to the visible range, enabling cationic cure.

Experimental Protocol: Real-Time FTIR Monitoring

To validate the efficiency of DETX in a new formulation, Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is the gold standard.[1] It allows you to calculate the Rate of Polymerization (

Protocol: Determination of Double Bond Conversion

Objective: Quantify the disappearance of the acrylate C=C bond (

-

Sample Preparation:

-

Instrument Setup:

-

Deposition:

-

Measurement:

-

Data Analysis:

-

Integrate the area of the acrylate peak (

) at time -

Formula:

[1]

-

Validation Check: If the conversion plateaus below 80% for a standard diacrylate, consider increasing the amine:DETX ratio or checking for oxygen inhibition (purge with

Safety & Toxicology in Development

For professionals in drug development and biomaterials, the toxicological profile of thioxanthones is critical.

-

Migration: DETX is a small molecule and can migrate out of cured networks if not fully reacted or entangled.[1] This is a risk for food packaging and biomedical implants.[1]

-

Metabolism: Research on the structural analog 2-Isopropylthioxanthone (2-ITX) indicates that these molecules are metabolized by cytochrome P450 enzymes.[1] A potential metabolic pathway involves the formation of epoxides across the aromatic rings, which are reactive electrophiles capable of binding to DNA or proteins [1].

-

Biocompatibility Strategy: For biomedical applications, consider modifying DETX to be polymerizable (e.g., attaching an acrylate group). This "polymerizable photoinitiator" approach covalently binds the initiator residues to the network, significantly reducing migration and cytotoxicity risks.

References

-

Metabolism of Thioxanthones: Aprile, S., et al.[1] "In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite."[1][6] Xenobiotica, 2011.[1]

-

RT-FTIR Methodology: Scherzer, T. "Real-time FTIR-ATR spectroscopy of photopolymerization reactions."[1] Vibrational Spectroscopy, 2002.[1]

-

Iodonium Sensitization: Crivello, J. V.[1] "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry, 1999.

-

DETX Product Data: Arkema Sartomer. "SpeedCure DETX Technical Data Sheet."

Sources

- 1. Thioxanthone | C13H8OS | CID 10295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. coatingmaterials.arkema.com [coatingmaterials.arkema.com]

- 3. 2,4-Diethyl-9H-Thioxanthen-9-One | CymitQuimica [cymitquimica.com]

- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Advanced Safety & Operational Protocols for 2,4-Diethyl-9H-thioxanthen-9-one (DETX)

[1]

Executive Summary

2,4-Diethyl-9H-thioxanthen-9-one (DETX) is a Type II photoinitiator primarily utilized in UV-curable systems, yet it possesses a thioxanthone core structure increasingly relevant in medicinal chemistry for its DNA-intercalating potential.[1] While industrially categorized with moderate hazard profiles, the research context demands a higher tier of scrutiny due to potential photosensitization and structural analogs exhibiting reproductive toxicity.[1]

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a causal analysis of DETX’s physicochemical risks and establishes a self-validating protocol for its use in drug development and material science workflows.

Part 1: Physicochemical Profile & Hazard Identification[1]

The "Why" Behind the Hazard

DETX is designed to be reactive.[1] Its utility stems from its high molar extinction coefficient in the UV-A region (350–400 nm).[1] Upon photon absorption, DETX transitions to an excited triplet state.[1] In a controlled formulation, this abstracts hydrogen to initiate polymerization.[1] In a biological or uncontrolled setting, this same mechanism generates reactive oxygen species (ROS) or free radicals that can damage cellular membranes or DNA.[1]

Table 1: Physicochemical Properties & Risk Correlation

| Property | Value | Operational Implication |

| CAS Number | 82799-44-8 | Use for exact inventory tracking; distinct from Isopropylthioxanthone (ITX).[1] |

| Molecular Weight | 268.37 g/mol | Moderate size facilitates membrane permeability.[1] |

| Solubility | Lipophilic (LogP ~4.[1]5) | High Risk: Readily crosses dermal barriers; bioaccumulates in lipid tissues.[1] Insoluble in water.[1] |

| Absorption Max | 260 nm, 385 nm | Critical: Must be handled under yellow/red safe lights (<500 nm cutoff).[1] |

| Physical State | Yellow Crystalline Powder | Dust explosion hazard if micronized; inhalation risk.[1] |

GHS Classification & Precautionary Logic

While some regulatory bodies classify DETX conservatively, the "Read-Across" principle in toxicology suggests treating it with the same caution as its analog, ITX (Isopropylthioxanthone).

-

H317 (Skin Sensitization): High probability.[1][2] The ketone moiety can form haptens with skin proteins.[1]

-

H413 (Aquatic Chronic): Due to high lipophilicity and low water solubility.[1]

-

Precautionary Note (H361 - Suspected): Structural analogs (ITX) have shown reproductive toxicity signals.[1] In drug development, treat DETX as a potential reproductive toxin.[1]

Part 2: Mechanism of Action & Risk Visualization

To understand the safety protocols, one must understand the photochemical activation of DETX. The diagram below illustrates how the compound's utility (radical generation) directly translates to its biological and chemical risks.

Figure 1: Photochemical activation pathway of DETX.[1] Safety protocols are designed to prevent the transition from Blue (Ground) to Red (Excited) states outside of the reactor.

Part 3: Operational Protocols

Self-Validating Storage Protocol

Standard storage often fails because degradation is invisible.[1] Follow this protocol to ensure integrity.

-

Primary Containment: Amber glass vials with Teflon-lined caps (prevents leaching of plasticizers by the lipophilic DETX).[1]

-

Secondary Containment: Opaque aluminum bags or desiccators.[1]

-

Validation Step: Before critical experiments, perform a Thin Layer Chromatography (TLC) check.[1]

Safe Weighing & Solubilization Workflow

Handling dry powder poses the highest inhalation and contamination risk.[1]

Engineering Controls:

-

Lighting: Amber sleeves on fluorescent tubes or Sodium vapor lamps.

-

Ventilation: Class II Biological Safety Cabinet (if testing bio-activity) or Chemical Fume Hood.[1]

-

PPE: Nitrile gloves (double gloved, 0.11mm min thickness), Lab coat, Safety Goggles (ANSI Z87.1).

Step-by-Step Protocol:

-

Zone Prep: Wipe balance area with an antistatic brush.[1] Static charge can cause DETX powder to "jump" and spread.[1]

-

Weighing: Weigh into a pre-tared amber vial. Do not use weighing boats (transfer losses are high due to static).[1]

-

Solubilization:

-

Decontamination: Wipe surfaces with Acetone, followed by Soap/Water.[1] DETX is not water-soluble; water alone will spread the contamination.[1]

Part 4: Emergency Response & Environmental Stewardship[1]

Spill Remediation Logic

Because DETX is lipophilic and toxic to aquatic life (H413), it must never enter drains.[1]

Figure 2: Decision logic for DETX spill remediation, prioritizing containment of organic residues.

Disposal[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122825, 2,4-Diethyl-9H-thioxanthen-9-one.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2,4-diethyl-9H-thioxanthen-9-one.[1][2] Retrieved from [Link][2]

-

Lalevée, J., & Fouassier, J. P. (2011). Photochemistry and Photophysics of Polymer Materials.[1] Wiley-VCH.[1] (Reference for Triplet State Mechanism).

Thioxanthone Photoinitiators: Photophysics, Regulatory Evolution, and Biomedical Applications

Executive Summary

Thioxanthone (TX) derivatives represent a cornerstone in the field of photopolymerization, bridging the gap between high-energy UV curing and visible light activation. Originally developed to overcome the absorption limitations of benzophenone in pigmented coatings, thioxanthones function as Type II photoinitiators (PIs), relying on bimolecular hydrogen abstraction.

This guide analyzes the trajectory of TX chemistry from its industrial dominance in the 1970s to the pivotal 2005 "ITX Crisis" that reshaped global food packaging regulations. It further explores the modern renaissance of thioxanthones in drug delivery and tissue engineering, where water-soluble derivatives are now critical for crosslinking hydrogels under biocompatible visible light (405 nm).

The Photophysical Foundation: Mechanism of Action

To utilize thioxanthones effectively, one must understand the causality of their excited-state dynamics. Unlike Type I initiators (which cleave homolytically), thioxanthones are bimolecular initiators. They are chemically inert in isolation upon irradiation; they require a hydrogen donor (co-initiator), typically a tertiary amine.

The Triplet State Necessity

The efficiency of a thioxanthone derivative is dictated by its Intersystem Crossing (ISC) quantum yield (

-

Absorption: The ground state (

) absorbs a photon, elevating an electron to the singlet excited state ( -

Intersystem Crossing: The molecule undergoes spin inversion to the lower-energy, longer-lived triplet state (

). Thioxanthones have high -

H-Abstraction: The

state interacts with an amine donor to form an exciplex. The thioxanthone abstracts a hydrogen from the amine's -

Radical Generation: This produces two radicals:

-

Ketyl Radical (TX-H•): Sterically hindered and relatively stable; usually terminates chains rather than initiating them.

- -Aminoalkyl Radical: The active species that initiates polymerization.[1]

-

Mechanistic Pathway Visualization

Figure 1: The Jablonski-type pathway for Type II photoinitiation. Note that the efficiency relies heavily on the lifetime of the T1 state allowing diffusion-controlled collision with the amine.

Historical Evolution & Structural Activity Relationship (SAR)

The development of thioxanthones was driven by the need to cure white pigmented inks (e.g., Titanium Dioxide loaded).

First Generation: ITX and DETX

-

ITX (2-Isopropylthioxanthone): The industry workhorse. The isopropyl group disrupts crystal packing, making ITX a liquid isomer mixture that is highly soluble in acrylate monomers.

-

DETX (2,4-Diethylthioxanthone): Offers slightly better solubility and a red-shifted absorption compared to unsubstituted TX.

The 2005 "Milk Scandal" & The Safety Pivot

In 2005, traces of ITX were found in Nestlé baby milk in Italy.[2][3][4] The source was identified as UV-cured ink on the outside of Tetra Pak cartons.[2] The ITX had migrated through the packaging layers (or via "set-off" on the reel).[2][5]

-

Impact: This triggered a massive recall (30 million liters) and the establishment of strict migration limits (Swiss Ordinance).

-

Technical Response: This forced the industry to move from small molecule PIs to Polymeric Thioxanthones . By tethering the TX chromophore to a polymer backbone, molecular weight increases (>1000 Da), rendering migration thermodynamically unfavorable.

Comparative Data: Thioxanthone Generations

| Compound Class | Example | Absorption | Solubility | Migration Risk | Primary Application |

| Gen 1 (Standard) | ITX (Isopropyl TX) | 254, 382 | High (Organics) | High | Industrial Inks, Wood Coatings |

| Gen 2 (Substituted) | DETX (Diethyl TX) | 260, 385 | High (Organics) | High | Pigmented Offset Inks |

| Gen 3 (Polymeric) | Omnipol TX | ~385 | Moderate | Negligible | Food Packaging, Low-Odor Inks |

| Gen 4 (Bio/Water) | TX-OCH | 390-405 | High (Water) | Low | Hydrogels, Tissue Engineering |

Advanced Applications: The Biomedical Crossover

For the drug development and scientist audience, the relevance of thioxanthones extends beyond industrial coatings. The thioxanthone scaffold is a known DNA intercalator (structurally similar to anthracyclines). However, in biomaterials , water-soluble thioxanthones are revolutionizing 3D bioprinting.

Water-Soluble Systems for Hydrogels

Traditional PIs (like Irgacure 2959) require UV light (dangerous to cells).[6] Thioxanthone derivatives, modified with carboxylate or quaternary ammonium groups (e.g., QTX ), are soluble in aqueous media and absorb visible blue light (405 nm).

-

Utility: This allows for the encapsulation of live cells in PEG-DA (Polyethylene Glycol Diacrylate) hydrogels using standard dental curing lights or 405 nm LEDs, achieving high cell viability.

Experimental Protocol: Real-Time FTIR Kinetics

To validate the efficiency of a thioxanthone system, one cannot rely on simple "tack-free" tests. Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is the gold standard for measuring the rate of polymerization (

Protocol Rationale

We monitor the disappearance of the acrylate C=C double bond at 1630 cm⁻¹ (twisting vibration) or 810 cm⁻¹ . The decline in peak area is directly proportional to monomer conversion.

Step-by-Step Methodology

-

Sample Preparation:

-

Mix the resin formulation: 97 wt% Monomer (e.g., PEG-DA or HDDA), 2 wt% Thioxanthone derivative, and 1 wt% Co-initiator (e.g., MDEA or Ethyl-4-(dimethylamino)benzoate).

-

Critical: If using a polymeric TX, ensure complete dissolution; sonicate if necessary to avoid "hot spots."

-

-

Instrument Setup:

-

Equip FTIR with a temperature-controlled ATR (Attenuated Total Reflectance) accessory.

-

Set resolution to 4 cm⁻¹ and scan speed to >5 spectra/second (rapid acquisition is vital for fast curing).

-

-

Light Source Calibration:

-

Use a UV-LED spot cure system (365 nm or 405 nm).

-

Measure intensity at the tip using a radiometer (Standard: 50 mW/cm²).

-

Fix the light guide at a set distance (e.g., 2 cm) above the ATR crystal.

-

-

Measurement Workflow:

-

T=0s: Deposit 10 µL of resin on the crystal. Start recording spectra in the dark for 10 seconds (baseline).

-

T=10s: Switch on the LED. Continue recording for 60-120 seconds.

-

T=End: Switch off light.

-

-

Data Analysis:

-

Integrate the area of the acrylate peak (

) at each time point. -

Calculate Conversion (

) using the formula: -

Validation: The curve should show a steep initial slope (auto-acceleration) followed by a plateau (vitrification).

-

Workflow Diagram

Figure 2: Operational workflow for Real-Time FTIR characterization of photopolymerization kinetics.

References

-

Allen, N. S. (2005). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

-

European Food Safety Authority (EFSA). (2005).[4] Opinion of the Scientific Panel on Food Additives... on the presence of 2-Isopropylthioxanthone (ITX) in food. EFSA Journal. Link

- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.

-

Tomal, W., et al. (2020).[7] Water-Soluble Thioxanthone Photoinitiators for Hydrogel Synthesis. Polymer Chemistry. Link

-

Nestlé S.A. (2005).[4] Statement on ITX in infant formula packaging. (Historical Context regarding the 2005 recall). Link

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Italy calls for investigation of Nestlé's use of printing ink chemical [dairyreporter.com]

- 4. waba.org.my [waba.org.my]

- 5. researchgate.net [researchgate.net]

- 6. Water-Soluble Visible Light Sensitive Photoinitiating System Based on Charge Transfer Complexes for the 3D Printing of Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: 2,4-Diethyl-9H-thioxanthen-9-one (DETX) in Free-Radical Photopolymerization

[1]

Executive Summary

This guide details the mechanistic principles, formulation strategies, and characterization protocols for using 2,4-Diethyl-9H-thioxanthen-9-one (DETX) in free-radical photopolymerization. DETX is a prominent Type II photoinitiator (PI) distinguished by its strong absorption in the UV-A region (

Unlike Type I (cleavage) initiators, DETX requires a co-initiator—typically a tertiary amine—to generate radicals via hydrogen abstraction. This note provides R&D professionals with a self-validating protocol for optimizing DETX/Amine systems, monitoring cure kinetics via Real-Time FTIR (RT-FTIR), and mitigating common issues like oxygen inhibition and yellowing.

Part 1: Photochemistry & Mechanism

The Type II Initiation Pathway

DETX does not undergo unimolecular bond cleavage upon irradiation. Instead, it functions through a bimolecular reaction. The efficiency of this system relies heavily on the Triplet State Lifetime and the Electron Transfer capability of the co-initiator.

The Mechanism:

-

Excitation: DETX absorbs a photon (UV-A/Visible), transitioning from Ground State (

) to Excited Singlet ( -

Intersystem Crossing (ISC): Rapid ISC converts

to the long-lived Excited Triplet state ( -

Exciplex Formation: The

state interacts with a tertiary amine (hydrogen donor) to form an excited-state complex (Exciplex). -

Hydrogen Abstraction: DETX abstracts a hydrogen atom from the amine's

-carbon. -

Radical Generation: This produces two radicals:

-

Aminoalkyl Radical: Highly reactive; initiates polymerization.

-

Ketyl Radical: Sterically hindered and stable; usually does not initiate but can terminate growing chains or dimerize.

-

Mechanistic Visualization

The following diagram illustrates the photon-to-polymer pathway.[1]

Figure 1: The Type II hydrogen abstraction mechanism of DETX. Note that the aminoalkyl radical is the active species driving polymerization.

Part 2: Formulation Strategies

Physicochemical Properties

Understanding the physical constraints of DETX is vital for stable formulations.

| Property | Value / Characteristic | Relevance |

| CAS Number | 82799-44-8 | Identification |

| Molecular Weight | 268.37 g/mol | Calculation of molar ratios |

| Appearance | Yellow crystalline powder | Impacts final product color (yellowing) |

| Absorption Peaks | ~260 nm, ~385 nm | Matches UV-LED (385/395nm) & Hg Lamps |

| Solubility | Soluble in acrylates, MEK, Toluene | Easy incorporation into monomers |

| Melting Point | 71°C - 74°C | Process temperature considerations |

Co-Initiator (Synergist) Selection

The amine is not just a hydrogen donor; it also combats oxygen inhibition by scavenging peroxy radicals.

-

EDB (Ethyl 4-(dimethylamino)benzoate): Standard solid amine. Good balance of reactivity and shelf life.

-

MDEA (N-Methyl diethanolamine): Liquid, highly reactive, but water-soluble (can be a drawback for water resistance).

-

Acrylated Amines: "Polymerizable amines" (e.g., amine-modified polyether acrylates) reduce migration and odor (low volatility).[2]

Recommended Ratio: Start with a 1:1 to 1:2 molar ratio of DETX to Amine.

-

Typical Formulation: 0.5% - 2.0% DETX + 2.0% - 5.0% Amine Synergist.

Part 3: Experimental Protocol (RT-FTIR Monitoring)

Objective: Quantify the Degree of Conversion (DC) of a DETX-initiated acrylate resin using Real-Time FTIR. This is the gold standard for validating photoinitiator efficiency.

Materials & Equipment

-

Resin Base: Polyethylene glycol diacrylate (PEGDA) or standard Urethane Acrylate (e.g., CN9001).

-

Initiator: DETX (98%+ purity).[3]

-

Synergist: EDB.

-

Instrument: FTIR Spectrometer with MCT detector (liquid nitrogen cooled) for rapid scan rates.

-

Accessory: ATR (Attenuated Total Reflectance) with temperature control.

-

Light Source: UV-LED (385 nm) or Mercury Arc Lamp with light guide.

Step-by-Step Workflow

-

Preparation of Formulation:

-

Dissolve 1.0 wt% DETX in the acrylate monomer. Mild heating (40°C) and sonication may be required to ensure complete dissolution.

-

Add 2.0 wt% EDB (amine synergist). Stir until homogeneous in the dark (amber vial).

-

Control: Prepare a sample with DETX only (no amine) to demonstrate the necessity of the synergist.

-

-

FTIR Setup:

-

Set resolution to 4 cm⁻¹.

-

Set scan speed to maximum (e.g., >10 spectra/second).

-

Focus on the acrylate C=C twisting band at 810 cm⁻¹ or the stretching band at 1638 cm⁻¹ .

-

-

Measurement:

-

Deposit a thin droplet (~20 µL) on the ATR crystal.[4]

-

Start FTIR data collection before turning on the UV light to establish a baseline (

). -

Trigger UV irradiation (Intensity: ~50 mW/cm²) after 10 seconds.

-

Continue irradiation until the peak area stabilizes (plateau).

-

-

Data Analysis:

-

Calculate Conversion (

) at time -

Where

is the peak area at time

-

Experimental Logic Flow

Figure 2: Workflow for Real-Time FTIR monitoring of DETX photopolymerization kinetics.

Part 4: Troubleshooting & Optimization

Oxygen Inhibition

Symptom: Tacky surface after curing. Cause: Oxygen quenches the triplet state of DETX and scavenges growing radicals. Solution:

-

Increase Amine: Amines react with peroxy radicals to regenerate active radicals.

-

Increase Intensity: Higher photon flux consumes oxygen faster than it can diffuse in.

-

Hybrid Cure: Combine DETX with a Type I initiator (e.g., TPO) for better surface cure.

Yellowing

Symptom: Final coating has a yellow cast. Cause: DETX and its photoproducts are inherently yellow/colored. Solution:

-

Limit Concentration: Keep DETX < 0.5% if color is critical.

-

Use "Bleaching" Initiators: Combine with phosphine oxides (TPO), though DETX itself does not photobleach significantly.

-

Application: DETX is best suited for pigmented inks (black/blue) where yellowing is masked, rather than clear coats.

Solubility Issues

Symptom: Haze or precipitate in the liquid resin. Cause: Saturation limit reached. Solution:

-

Use a reactive diluent (e.g., HDDA, TPGDA) to pre-dissolve DETX before adding to viscous oligomers.

-

Ensure the formulation is kept above 20°C during storage.

Part 5: Safety & Handling

-

Photosensitivity: DETX is highly sensitive to ambient UV and blue light. Handle under yellow safe lights.

-

Toxicity: Classified as "Harmful if swallowed" (H302) and may cause long-lasting harmful effects to aquatic life (H412).

-

Migration: Like ITX (Isopropylthioxanthone), DETX can migrate. Do not use in direct food contact packaging unless a functional barrier is verified or polymeric/multifunctional thioxanthone derivatives are used.

References

-

IGM Resins. Omnirad DETX Technical Data Sheet.[5] Retrieved from

-

Sigma-Aldrich. 2,4-Diethyl-9H-thioxanthen-9-one Safety Data Sheet (SDS). Retrieved from

-

Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. (2016).[6][7] Retrieved from

-

National Institute of Standards and Technology (NIST). Thioxanthone Chemistry and Spectra. Retrieved from

-

ResearchGate. Real-time FTIR-ATR spectroscopy of photopolymerization reactions. (2002).[8] Retrieved from

-

PCI Magazine. New UV Synergist for Improved Photoinitiator Efficiency. (2022).[8] Retrieved from

Sources

- 1. pcimag.com [pcimag.com]

- 2. How Does A Photoinitiator Work [qinmuchem.com]

- 3. cheermove.com [cheermove.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. penpoly.com [penpoly.com]

- 6. scribd.com [scribd.com]

- 7. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Guide to 2,4-Diethyl-9H-thioxanthen-9-one (DETX) as a Photosensitizer for Cationic Polymerization

Introduction

Cationic photopolymerization is a cornerstone of modern materials science, enabling the rapid, on-demand transformation of liquid monomers into solid polymers. This technology is pivotal in high-performance adhesives, advanced coatings, and high-resolution 3D printing. Unlike free-radical polymerization, cationic processes are insensitive to oxygen inhibition and exhibit significantly lower volume shrinkage, leading to materials with superior adhesion and mechanical integrity.[1][2] The initiation of this elegant polymerization is triggered by superacids, which are photochemically generated from onium salts, such as diaryliodonium or triarylsulfonium salts.[3]

However, these onium salts often have suboptimal absorption characteristics in the near-UV and visible light spectrum, a region where modern LED curing systems operate. This limitation necessitates the use of a photosensitizer—a molecule that efficiently absorbs light at the desired wavelength and transfers that energy to the onium salt to trigger its decomposition.

2,4-Diethyl-9H-thioxanthen-9-one (DETX) is a highly effective thioxanthone-based compound that excels in this role.[1] While widely known as a Type II photoinitiator for free-radical systems, its true power in cationic polymerization lies in its function as a photosensitizer.[4] This application note provides a comprehensive scientific overview and detailed experimental protocols for researchers, scientists, and drug development professionals on leveraging DETX for efficient and controlled cationic polymerization.

Part 1: The Scientific Foundation: Mechanism and Advantages

The Critical Role of DETX: A Photosensitizer for Cationic Systems

In the context of cationic polymerization, DETX does not directly generate the initiating species. Instead, it acts as an antenna for light energy. The process relies on a synergistic relationship between DETX and a cationic photoinitiator (typically an onium salt). DETX possesses strong absorption maxima at approximately 261, 291, and, most importantly, 386 nm, making it perfectly suited for activation by common 385 nm, 395 nm, or 405 nm LED light sources.[5]

The core function of DETX is to absorb a photon, become electronically excited, and transfer this excitation energy to the onium salt. This energy transfer induces the salt's decomposition, releasing the strong Brønsted or Lewis acid required to initiate the polymerization of monomers like epoxides or vinyl ethers.[1][6]

Mechanism of DETX-Sensitized Cationic Polymerization

The photopolymerization process is a well-orchestrated sequence of photophysical and chemical events:

-

Photoexcitation: Upon irradiation with UV-A light, the DETX molecule absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet state is the key energetic species for the subsequent energy transfer.

-

Energy Transfer: The excited triplet DETX molecule collides with a ground-state onium salt molecule (e.g., a triarylsulfonium salt, TAS). If the triplet energy of DETX is higher than that of the onium salt, an efficient energy transfer occurs, returning DETX to its ground state and promoting the onium salt to its excited triplet state.

-

Generation of the Superacid: The excited onium salt is unstable and rapidly undergoes fragmentation. This process generates a superacid (a strong Brønsted acid, H⁺), along with other radical and neutral byproducts.[3]

-

Cationic Initiation: The generated acid protonates a monomer unit, typically by opening a heterocyclic ring such as an epoxide. This creates a cationic active center (an oxonium ion in the case of epoxides).[1]

-

Propagation: The cationic active center reacts with subsequent monomer units in a chain-growth fashion, building the polymer backbone.

-

Termination & "Dark Cure": True termination events are less frequent in cationic polymerization compared to radical systems.[2] This allows the polymerization to continue even after the light source is removed, a phenomenon known as "dark cure" or post-polymerization, which helps to achieve higher conversion and reduce internal stress.[2][7]

Key Advantages of the DETX-Sensitized System

-

Wavelength Flexibility: Enables the use of safer, more energy-efficient, and deeper-penetrating long-wave UV-A (365-405 nm) and visible light sources.[1]

-

Enhanced Curing Speed: By efficiently harvesting light energy, DETX significantly increases the rate of acid generation, leading to faster polymerization and shorter processing times.[1]

-

Improved Depth of Cure: Longer wavelength light scatters less and penetrates more deeply into pigmented or thicker samples, ensuring uniform through-curing.[1]

-

High Efficiency: Only catalytic amounts of DETX are required, minimizing its impact on the final properties of the cured material.

Part 2: Experimental Application & Protocols

This section provides a detailed protocol for the cationic polymerization of a standard cycloaliphatic epoxide monomer using a DETX-sensitized triarylsulfonium salt system.

Materials & Equipment

| Component | Description | CAS Number | Supplier Example |

| Photosensitizer | 2,4-Diethyl-9H-thioxanthen-9-one (DETX) | 82799-44-8 | Sigma-Aldrich, IGM Resins |

| Monomer | 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC) | 2386-87-0 | Arkema, Sigma-Aldrich |

| Cationic Initiator | Triarylsulfonium hexafluorophosphate salts (50% in propylene carbonate) | Mixture | Sigma-Aldrich (e.g., 428135) |

| Solvent (Optional) | Anhydrous Dichloromethane or Acetone | 75-09-2 | Standard suppliers |

Required Equipment:

-

UV LED Curing System (e.g., 395 nm, with controllable intensity)

-

UV Radiometer for intensity measurement (mW/cm²)

-

Magnetic stirrer and stir bars

-

Amber glass vials or containers to protect from ambient light

-

Micropipettes

-

Film applicator or drawdown bar (for uniform film thickness)

-

Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

-

Personal Protective Equipment (PPE): UV-blocking safety glasses, nitrile gloves, lab coat.

Formulation Preparation

Safety Precaution: Perform all steps in a well-ventilated fume hood. Avoid exposure of the formulation to direct sunlight or ambient UV sources. Use amber vials.

-

Prepare Stock Solutions (Optional but Recommended): For precise control, prepare a stock solution of DETX (e.g., 10 mg/mL) in a suitable anhydrous solvent like dichloromethane.

-

Formulation Mixing:

-

In an amber glass vial, add the desired amount of the ECC monomer.

-

Add the triarylsulfonium salt initiator to the monomer and stir gently until fully dissolved. The solution may need gentle warming (to ~40°C) to facilitate dissolution.

-

Add the DETX (either as a solid or from the stock solution) to the mixture.

-

Stir the formulation in the dark for 15-20 minutes until a homogenous, clear yellow solution is obtained. If a solvent was used, allow it to evaporate completely in the fume hood before curing.

-

Table 1: Example Formulations for Protocol Development

| Formulation ID | ECC Monomer (wt%) | Onium Salt (wt%) | DETX (wt%) | Rationale |

| F1 (Control) | 98.0 | 2.0 | 0.0 | Baseline cure without sensitizer |

| F2 (Low DETX) | 97.7 | 2.0 | 0.3 | Evaluate effect of low sensitizer concentration |

| F3 (Mid DETX) | 97.5 | 2.0 | 0.5 | Standard starting concentration |

| F4 (High DETX) | 97.0 | 2.0 | 1.0 | Test for potential inner filter effects |

Experimental Workflow: UV Curing and Analysis

The following diagram and steps outline the complete process from formulation to final analysis.

Step-by-Step Curing Protocol:

-

Substrate Preparation: Clean a glass slide or appropriate substrate.

-

Film Application: Apply the liquid formulation onto the substrate using a film applicator to create a uniform layer (e.g., 100 µm thick).

-

Baseline Measurement (FTIR): Place the coated substrate on an ATR-FTIR spectrometer and record a spectrum. Note the characteristic peak height/area for the epoxy group (typically around 790-810 cm⁻¹ for cycloaliphatic epoxides).

-

UV Exposure:

-

Position the sample under the UV LED lamp at a fixed distance.

-

Measure the light intensity at the sample surface using a radiometer and adjust to the desired level (e.g., 100 mW/cm²).

-

Irradiate the sample for a defined period (e.g., start with 10 seconds).

-

-

Cure Assessment:

-

Tack-Free Test: Immediately after irradiation, gently touch the surface with a cotton swab. A "tack-free" state is reached when no fibers adhere to the surface.

-

FTIR Analysis: Re-measure the FTIR spectrum of the cured film. The decrease in the epoxy peak indicates polymerization.[2]

-

-

Data Analysis: Calculate the epoxy conversion using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 where A₀ is the initial peak area and Aₜ is the peak area after time 't'.

Part 3: Data Interpretation and Troubleshooting

Expected Results

Researchers should observe a significant acceleration in cure speed and an increase in final conversion for formulations containing DETX compared to the control without the sensitizer, especially under a 395 nm light source.

Table 2: Representative (Hypothetical) Curing Data

| Formulation ID | DETX (wt%) | Time to Tack-Free (s) at 100 mW/cm² | Final Epoxy Conversion (%) after 30s |

| F1 (Control) | 0.0 | > 120 s (or incomplete) | < 20% |

| F2 (Low DETX) | 0.3 | 25 s | 85% |

| F3 (Mid DETX) | 0.5 | 10 s | 92% |

| F4 (High DETX) | 1.0 | 12 s | 90% (Slight decrease due to inner filter) |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete or Slow Cure | 1. Moisture Contamination: Water can terminate cationic chains. 2. Alkaline Species: Basic compounds (from fillers, pigments, or substrates) neutralize the photogenerated acid.[1] 3. Low Light Intensity: Insufficient photons to generate enough acid. | 1. Use anhydrous monomers/solvents. Store materials in a desiccator. 2. Ensure all components are neutral or acidic. Test pH of fillers. 3. Increase lamp intensity or decrease distance to the sample. |

| Surface Tackiness Only | 1. Oxygen Inhibition (Unlikely but possible with certain additives): Cationic polymerization is generally insensitive to oxygen.[1][2] 2. Acid Volatilization: The generated acid may evaporate from the surface before initiating polymerization, especially with high-intensity lamps that generate heat. | 1. This is rarely an issue; check for other causes first. 2. Use a pulsed light source or a lower intensity for a longer duration to minimize heating. |

| Yellowing of Cured Film | 1. DETX Concentration Too High: Excess sensitizer can cause discoloration. 2. Byproducts from Onium Salt: Some initiator byproducts can be colored. | 1. Reduce DETX concentration to the minimum effective level (e.g., 0.3-0.5 wt%). 2. Select an onium salt known for low yellowing. |

Conclusion

2,4-Diethyl-9H-thioxanthen-9-one is an exceptionally versatile tool for the formulation scientist. By understanding its primary role as a photosensitizer in cationic systems, researchers can unlock the full potential of cationic photopolymerization. This allows for the use of modern, energy-efficient LED light sources to produce high-performance polymers with remarkable speed and efficiency. The protocols and principles outlined in this guide provide a robust framework for the successful application of DETX in diverse fields, from industrial coatings to advanced biomedical materials and drug delivery systems.[8][9]

References

-

IGM Resins. Omnirad DETX. [Link]

-

Deuteron GmbH. Photoinitiators for UV Curing Systems. [Link]

-

Shandong Look Chemical Co.,Ltd. 2,4-Diethyl-9H-thioxanthen-9-one CAS 82799-44-8. [Link]

-

Fouassier, J. P., & Lalevée, J. (2001). Photoinitiated cationic polymerization of epoxides. Polymer International, 50(9), 977-989. [Link]

-

Synthetic Works. 2,4-Diethyl-9H-thioxanthen-9-one - Reaction / Application. [Link]

-

Scite.ai. Photoinitiated cationic polymerization of epoxides. [Link]

-

Liu, G. (2009). 2,4-Diethyl-thioxanthen-9-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o613. [Link]

-

ResearchGate. (a) Absorption properties of 2,4-diethyl-thioxanthen-9-one derivatives... [Link]

-

Zhang, Y. S., et al. (2020). Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. Biomacromolecules, 21(5), 1745–1763. [Link]

-

Wako Pure Chemical Industries. Examples of reaction and application of cationic initiators. [Link]

-

Crivello, J. V. (1999). Redox initiators for cationic polymerization: The diaryliodonium Salt/Sn(II) redox couple. Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4241-4254. [Link]

-

Royal Society of Chemistry. Red to orange thermally activated delayed fluorescence polymers... [Link]

-

Lalevée, J., et al. (2021). Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions. Polymers, 13(1), 123. [Link]

-

Wikipedia. Cationic polymerization. [Link]

-

Rawls, H. R., et al. (2000). Photopolymerization of developmental monomers for dental cationically initiated matrix resins. Journal of Biomedical Materials Research, 52(3), 541-549. [Link]

-

LibreTexts Chemistry. 2.4: Cationic Polymerization. [Link]

-

Anastasaki, A., et al. (2018). Combining photocontrolled-cationic and anionic-group-transfer polymerizations using a universal mediator. Nature Communications, 9(1), 4774. [Link]

-

BOSS CHEMICAL. 2,4-Diethyl-9H-thioxanthen-9-one CAS 82799-44-8. [Link]

-

ResearchGate. Selected examples of commonly used classes of photoinitiators. [Link]

-

Morlet-Savary, F., et al. (2022). Photoinitiators for Medical Applications—The Latest Advances. Polymers, 14(16), 3283. [Link]

-

ResearchGate. The selection of photoinitiators for photopolymerization of biodegradable polymers... [Link]

Sources

- 1. deuteron.com [deuteron.com]

- 2. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]

- 5. coatingmaterials.arkema.com [coatingmaterials.arkema.com]

- 6. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 7. scite.ai [scite.ai]

- 8. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoinitiators for Medical Applications—The Latest Advances [mdpi.com]

Experimental protocol for using 2,4-Diethyl-9H-thioxanthen-9-one

Application Note: Optimizing Photochemical Efficiency with 2,4-Diethyl-9H-thioxanthen-9-one (DETX)

Executive Summary

2,4-Diethyl-9H-thioxanthen-9-one (DETX) is a highly efficient Type II photoinitiator and organophotocatalyst.[1] Unlike Type I initiators that undergo unimolecular cleavage, DETX operates via a bimolecular hydrogen abstraction mechanism, necessitating the presence of a co-initiator (typically a tertiary amine). This application note details the experimental protocols for leveraging DETX in two distinct high-value workflows: (1) Fabrication of Biomaterial Scaffolds (Hydrogels) and (2) Photoredox Catalysis for Organic Synthesis .

Key Technical Advantages:

-

Broad Absorption: Effective excitation in the near-UV to visible blue light range (380–420 nm), making it compatible with modern LED curing systems.

-

High Sensitivity: Excellent triplet state quantum yield, though highly susceptible to oxygen quenching.

-

Versatility: Applicable in both radical polymerization and single-electron transfer (SET) synthetic pathways.[1]

Material Profile & Pre-Experimental Setup

Before initiating any protocol, verify the physicochemical properties of DETX to ensure compatibility with your solvent system.

| Property | Specification | Experimental Implication |

| CAS Number | 82799-44-8 | Verification standard.[1] |

| Appearance | Yellow crystalline powder | Color indicates absorption of blue light; may cause yellowing in clear coats. |

| Solubility | Soluble in organic solvents (Acetone, Toluene, EtOAc). Insoluble in water.[2] | Critical: For aqueous hydrogels, DETX must be pre-dissolved in a biocompatible co-solvent (e.g., DMSO, NMP) before addition. |

| Absorbance ( | ~260 nm, ~385 nm | Optimal excitation sources: 365 nm UV LED or 395-405 nm Blue LED.[1] |

| Mechanism | Type II (H-abstraction) | Requires Amine Synergist (e.g., EDB, MDEA, or amine-functionalized monomers).[1] |

Mechanistic Insight: The Type II Pathway

Understanding the causality of the reaction is vital for troubleshooting. DETX does not generate radicals alone. Upon irradiation, it enters a triplet state (

Causality Chain:

-

Excitation: DETX absorbs a photon, moving to the excited singlet state, then undergoes intersystem crossing (ISC) to the triplet state.

-

Interaction: The triplet DETX abstracts a hydrogen atom from the amine co-initiator.

-

Radical Generation: This produces a ketyl radical (inactive/terminator) and an

-aminoalkyl radical (the active initiating species).

Figure 1: The bimolecular Type II photoinitiation mechanism of DETX requiring an amine synergist.

Protocol A: Fabrication of PEGDA Hydrogels (Biomaterials)

Context: Poly(ethylene glycol) diacrylate (PEGDA) hydrogels are standard scaffolds in tissue engineering. Since DETX is hydrophobic, this protocol uses a "solvent-casting" approach to introduce the initiator into the aqueous prepolymer.

Reagents:

-

PEGDA (MW 700 or 575).

-

DETX (98% purity).

-

Triethanolamine (TEOA) or N-methyldiethanolamine (MDEA) as the synergist.[1]

-

Solvent: N-methyl-2-pyrrolidone (NMP) or DMSO (Biocompatible grade).[1]

Step-by-Step Methodology:

-

Stock Solution Preparation (The "Ink"):

-

Dissolve DETX in NMP to create a high-concentration stock (e.g., 100 mg/mL).[1] Sonicate for 5 minutes to ensure full dissolution.

-

Rationale: Direct addition to water results in precipitation and heterogeneous curing.

-

-

Pre-polymer Formulation:

-

Prepare a 20% (w/v) PEGDA solution in PBS (Phosphate Buffered Saline).

-

Add the Amine Synergist (TEOA) to a final concentration of 1.0% (w/v).

-

Self-Validation: The solution should remain clear. Turbidity indicates PEGDA instability.

-

-

Initiator Integration:

-

Add the DETX/NMP stock to the PEGDA solution to achieve a final DETX concentration of 0.1% to 0.5% (w/v).

-

Vortex immediately for 30 seconds.

-

Note: The final NMP concentration should stay below 1% to avoid cytotoxicity in cell-laden studies.[1]

-

-

Curing (Crosslinking):

-

Pipette the mixture into a mold (e.g., silicone spacer on a glass slide).

-

Irradiate with a 405 nm LED array (Intensity: 10–20 mW/cm²) for 60–120 seconds.

-

Validation: Probe the surface with a spatula. If tacky, oxygen inhibition is occurring (see Troubleshooting).[3]

-

-

Post-Cure Wash:

-

Soak the hydrogel in sterile PBS for 24 hours to leach out unreacted DETX and NMP.

-

Protocol B: Photoredox Catalysis (Organic Synthesis)

Context: DETX serves as an organic photocatalyst for C-H functionalization or polymerization initiation, replacing expensive Ruthenium or Iridium complexes.

Critical Requirement: Oxygen Exclusion. The triplet state of DETX is quenched by oxygen at a rate near the diffusion limit (

Workflow Diagram:

Figure 2: Experimental workflow for DETX-mediated photoredox catalysis emphasizing oxygen removal.

Methodology:

-

Reaction Assembly:

-

In a Pyrex reaction tube, combine the Substrate (1.0 equiv), DETX (2–5 mol%), and Co-catalyst/Amine (if required for the specific transformation).

-

Dissolve in dry Acetonitrile or DMF.

-

-

Degassing (The "Freeze-Pump-Thaw" Method):

-

Cycle 1: Freeze the solution in liquid nitrogen. Evacuate the headspace (<0.1 mbar) for 10 mins. Thaw in warm water.

-

Repeat: Perform 3 total cycles.

-

Alternative: Sparge with Argon for 20 minutes (less effective for rigorous kinetics but acceptable for general synthesis).

-

-

Irradiation:

-

Place the sealed tube 2–5 cm from a Blue LED source (approx. 450 nm is often used to target the tail of absorption, or 365-385 nm for peak efficiency).

-

Use a fan to maintain the reaction temperature at 25°C (thermal effects can degrade selectivity).

-

-

Workup:

-

Evaporate solvent. Purify via flash column chromatography.

-

Note: DETX is relatively polar; ensure it separates from your product during chromatography.

-

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Surface Tackiness | Oxygen Inhibition | 1.[1] Increase Amine concentration (acts as O2 scavenger).2.[4] Cover sample with Mylar film during curing.3. Cure under Nitrogen atmosphere.[4] |

| Low Conversion | Spectral Mismatch | Ensure LED wavelength overlaps with DETX absorption (380–400 nm). 450 nm LEDs may be too red-shifted for high efficiency.[1] |

| Precipitation | Solubility Limit | Switch solvent to NMP or DMAc. For aqueous systems, use a surfactant (e.g., SDS) or reduce DETX loading. |

| Yellowing of Product | Residual DETX | DETX is naturally yellow. Reduce concentration or perform thorough solvent washing (ethanol/acetone) post-cure. |

References

-

IGM Resins. (2023). Technical Data Sheet: Omnirad DETX. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 2,4-Diethyl-9H-thioxanthen-9-one Product Specification. Retrieved from [1]

- Tehfe, M. A., et al. (2013). "Type II Photoinitiators: A Review of the Synergistic Effect of Amines." Macromolecular Rapid Communications. (General reference for Type II mechanism).

- Zhang, J., & Rueping, M. (2014). "Visible-light photoredox catalysis in organic synthesis." Organic Chemistry Frontiers.

Sources

Application Note: Optimization of 2,4-Diethyl-9H-thioxanthen-9-one (DETX) Concentration for High-Efficiency Photopolymerization

Abstract

2,4-Diethyl-9H-thioxanthen-9-one (DETX) is a highly efficient Type II photoinitiator widely utilized in UV-curable inks, coatings, and biomedical hydrogels. Unlike Type I initiators that cleave unimolecularly, DETX requires a bimolecular hydrogen abstraction process with a co-initiator (typically a tertiary amine). This Application Note provides a rigorous technical guide for optimizing DETX concentration. We address the critical balance between radical generation rates and the Inner Filter Effect (IFE) , providing a self-validating protocol to determine the optimal optical density for specific curing depths.

Mechanistic Principles

To optimize concentration, one must first understand the photophysics. DETX absorbs UV radiation (absorbance maxima ~260, 315, and 385 nm) and undergoes an intersystem crossing (ISC) to a long-lived triplet state.

In this triplet state, DETX cannot initiate polymerization alone. It must collide with a hydrogen donor (amine synergist).[1] The DETX abstracts a hydrogen atom from the amine, forming a ketyl radical (inactive) and an aminoalkyl radical (active initiating species).

Figure 1: Type II Photoinitiation Pathway

The following diagram illustrates the energy transfer and radical generation pathway essential for DETX activity.

Caption: Figure 1. The bimolecular Type II mechanism of DETX. Note that the amine generates the active radical, while DETX is reduced to a ketyl species.

Critical Parameters for Concentration

The relationship between DETX concentration and curing efficiency is non-linear .[2] Increasing concentration improves surface cure up to a threshold, after which efficiency plateaus or degrades due to the Inner Filter Effect.

The Inner Filter Effect (IFE)

According to the Beer-Lambert Law (

-

Low Concentration (<0.1%): Light penetrates deeply, but radical density is too low for rapid gelation.

-

Optimal Concentration (0.5% - 2.0%): Balanced light penetration and radical generation.

-

Excessive Concentration (>3.0%): The surface layer absorbs ~99% of incident light. The bottom layers receive no photons (optical shielding), resulting in a "skin-cure" with uncured liquid resin underneath.

The Synergist Ratio

Since DETX consumes the amine, the stoichiometry is vital.

-

Recommended Ratio: 1:1 to 1:2 (DETX : Amine) by weight.

-

Common Synergists: Ethyl-4-(dimethylamino)benzoate (EDB) or N-methyldiethanolamine (MDEA).

Protocol: Determination of Optimal Concentration

This protocol allows you to empirically determine the optimal DETX concentration for your specific resin system and light source.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Monomer Base: e.g., PEGDA (Polyethylene glycol diacrylate) or standard Acrylate oligomer.

-

Photoinitiator: DETX (98%+ purity).[3]

-

Co-initiator: EDB or MDEA.

-

Solvent: Acetone or Ethanol (if DETX solubility in monomer is low).

-

Equipment: UV/LED Light source (365nm or 395nm), Micrometer, FTIR (optional).

Workflow Diagram

Caption: Figure 2. Step-by-step workflow for determining the optimal photoinitiator concentration based on gel fraction analysis.

Step-by-Step Methodology

1. Preparation of Formulation Series Create a master batch of monomer. Prepare 5 vials with varying DETX concentrations while maintaining a fixed DETX:Amine ratio (1:1).

| Formulation ID | DETX (wt%) | Amine (wt%) | Monomer (wt%) | Expected Outcome |

| A (Low) | 0.1% | 0.1% | 99.8% | Slow cure, tacky surface. |

| B (Med-Low) | 0.5% | 0.5% | 99.0% | Good depth, moderate speed. |

| C (Standard) | 1.0% | 1.0% | 98.0% | Likely Optimal for <1mm films. |

| D (High) | 2.5% | 2.5% | 95.0% | Fast surface cure, potential yellowing. |

| E (Excess) | 5.0% | 5.0% | 90.0% | Skinning, uncured bottom (IFE). |

2. Casting and Curing

-

Pipette 100 µL of formulation onto a glass slide with a spacer (e.g., 200 µm tape).

-

Cover with a non-stick Mylar film to prevent oxygen inhibition (Type II initiators are sensitive to oxygen).

-

Irradiate with your specific light source (e.g., 50 mW/cm² for 30 seconds). Consistency is key.

3. Analysis (Gel Fraction Test)

-

Weigh the cured film immediately (

). -

Soak the film in a solvent (e.g., Ethanol or DCM) for 24 hours to dissolve uncured monomer.

-

Dry the film under vacuum until weight stabilizes.

-

Weigh the dried film (

).

4. Calculation

-

Plot Gel Fraction vs. Concentration . The curve will rise and then plateau or drop. The onset of the plateau is your optimal concentration.

Drug Development & Biomedical Considerations[14]

For researchers in drug delivery (e.g., hydrogel encapsulation), DETX presents specific challenges compared to industrial coatings.

Toxicity and Biocompatibility[15]

-